molecular formula C16H20N2O4S B2879810 Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034407-82-2

Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2879810
CAS No.: 2034407-82-2
M. Wt: 336.41
InChI Key: BKRNNUDPDYMIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C16H20N2O4S and its molecular weight is 336.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antihypertensive Agents

    A study focused on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, demonstrating their potential as antihypertensive α-blocking agents with good activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

  • Heterocyclic Compounds

    Another research explored the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates for generating pyran, pyridine, and pyridazine derivatives, highlighting the method's expediency and versatility (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

  • Antitumor Evaluation

    Research into novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives revealed their potential as antimicrobial and antioxidant agents, also highlighting their synthesis through a one-pot, three-component microwave-assisted process (Bhoi, Borad, Pithawala, & Patel, 2016).

  • Polyfunctionally Substituted Heterocyclic Compounds

    A study presented a novel synthesis route for various heterocyclic derivatives with promising antitumor activities, emphasizing the simplicity and diversity of the synthetic procedures and their potential for further biological investigations (Shams, Mohareb, Helal, & Mahmoud, 2010).

Antioxidant Activity

  • Antioxidant Agent Modeling: A research explored the synthesis, modeling, and molecular docking of new 5-arylazo-2-chloroacetamido thiazole derivatives, assessing their antioxidant efficacy through in vitro studies and molecular docking, providing insights into their potential as antioxidant agents (Hossan, 2020).

Properties

IUPAC Name

methyl 2-[1-(4-acetamidobenzoyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11(19)17-13-5-3-12(4-6-13)16(21)18-8-7-14(9-18)23-10-15(20)22-2/h3-6,14H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRNNUDPDYMIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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